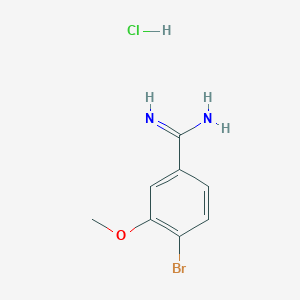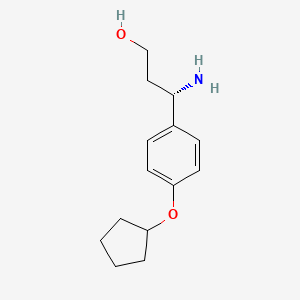
(R)-4-(1-(Methylamino)ethyl)benzoicacidhcl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-4-(1-(Methylamino)ethyl)benzoic acid hydrochloride is a chiral compound with significant importance in various fields of chemistry and biology. This compound is characterized by the presence of a benzoic acid moiety substituted with a methylamino group, making it a versatile intermediate in organic synthesis and pharmaceutical applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-(1-(Methylamino)ethyl)benzoic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the benzoic acid derivative.
Substitution Reaction: The benzoic acid derivative undergoes a substitution reaction with a methylamino group under controlled conditions.
Chiral Resolution: The resulting product is subjected to chiral resolution to obtain the ®-enantiomer.
Hydrochloride Formation: Finally, the ®-4-(1-(Methylamino)ethyl)benzoic acid is converted to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of ®-4-(1-(Methylamino)ethyl)benzoic acid hydrochloride involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.
Purification: The crude product is purified using techniques such as crystallization, distillation, or chromatography.
Quality Control: The final product undergoes rigorous quality control to meet industry standards.
化学反応の分析
Types of Reactions
®-4-(1-(Methylamino)ethyl)benzoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it to amines or other reduced forms.
Substitution: The methylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve reagents like alkyl halides and nucleophiles.
Major Products
The major products formed from these reactions include various derivatives of benzoic acid, amines, and substituted benzoic acids.
科学的研究の応用
®-4-(1-(Methylamino)ethyl)benzoic acid hydrochloride has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds with therapeutic potential.
Industry: The compound is utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of ®-4-(1-(Methylamino)ethyl)benzoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
(S)-4-(1-(Methylamino)ethyl)benzoic acid hydrochloride: The enantiomer of the compound with different chiral properties.
4-(1-(Amino)ethyl)benzoic acid hydrochloride: A similar compound lacking the methyl group.
4-(1-(Methylamino)propyl)benzoic acid hydrochloride: A compound with a longer alkyl chain.
Uniqueness
®-4-(1-(Methylamino)ethyl)benzoic acid hydrochloride is unique due to its specific chiral configuration, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in applications requiring enantiomerically pure compounds.
特性
分子式 |
C10H13NO2 |
|---|---|
分子量 |
179.22 g/mol |
IUPAC名 |
4-[(1R)-1-(methylamino)ethyl]benzoic acid |
InChI |
InChI=1S/C10H13NO2/c1-7(11-2)8-3-5-9(6-4-8)10(12)13/h3-7,11H,1-2H3,(H,12,13)/t7-/m1/s1 |
InChIキー |
WCZXDKZTDUYTGC-SSDOTTSWSA-N |
異性体SMILES |
C[C@H](C1=CC=C(C=C1)C(=O)O)NC |
正規SMILES |
CC(C1=CC=C(C=C1)C(=O)O)NC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(E)-[1-(pyrazin-2-yl)ethylidene]aminothiophene-2-carboxylate](/img/structure/B13055551.png)
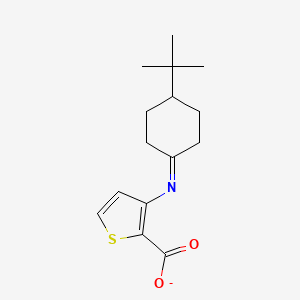


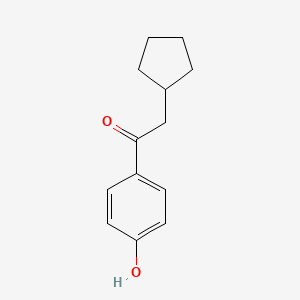
![N-(4-chlorophenyl)-1-[(E,Z)-N'-{[4-(trifluoromethyl)phenyl]amino}-N-{[4-(trifluoromethyl)phenyl]imino}carbamimidoyl]formamide](/img/structure/B13055561.png)
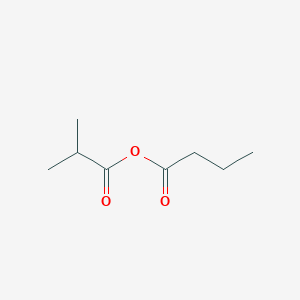
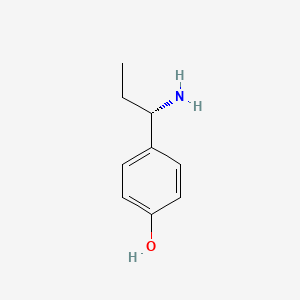
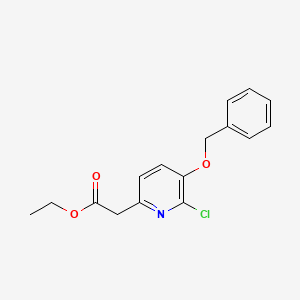
![4-((4-Bromophenyl)thio)-2,3-dihydro-4H-thieno[2,3-b]thiopyran 1,1-dioxide](/img/structure/B13055583.png)
